2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid
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Overview
Description
2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group and a dioxo-dihydropyrido-pyrimidine core
Preparation Methods
The synthesis of 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, as it uses water as the reaction medium and allows for the recycling of the DBU-H2O system without loss of activity .
Chemical Reactions Analysis
2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers of the molecule, leading to the formation of new products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . This makes it a promising candidate for cancer immunotherapy. Additionally, it has been studied for its potential use in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid involves its interaction with molecular targets such as ENPP1. By inhibiting ENPP1, the compound can enhance the activity of the STING pathway, leading to increased production of interferons and other immune-stimulating molecules . This mechanism is particularly relevant in the context of cancer immunotherapy, where the activation of the immune system can help to target and destroy cancer cells .
Comparison with Similar Compounds
2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid can be compared to other similar compounds, such as 7-cyclopropyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid . While both compounds share a similar core structure, the presence of different substituents (e.g., cyclopropyl and propyl groups) can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C12H11N3O4 |
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Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-(3-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11N3O4/c16-9(17)6-14-10-8(2-1-5-13-10)11(18)15(12(14)19)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,16,17) |
InChI Key |
DKCBDKIMOXFNEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)O |
Origin of Product |
United States |
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